molecular formula C21H26ClN5O4 B2609738 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 333305-39-8

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2609738
CAS No.: 333305-39-8
M. Wt: 447.92
InChI Key: GHFDZKIMPKUUQG-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxypropyl chain, and a piperidinyl group attached to a purine core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, 1,3-dimethylxanthine, and piperidine.

    Formation of Intermediate: The first step involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-epoxypropane.

    Nucleophilic Ring Opening: The epoxy group is then opened by a nucleophilic attack from 1,3-dimethylxanthine, resulting in the formation of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethylxanthine.

    Piperidinyl Substitution: Finally, the hydroxypropyl intermediate undergoes substitution with piperidine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include 7-(3-(4-chlorophenoxy)-2-oxopropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione.

    Reduction: Products may include 7-(3-(4-hydroxyphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive purines suggests it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer effects, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Shares the purine core but lacks the chlorophenoxy and piperidinyl groups.

    Theophylline (1,3-dimethylxanthine): Similar to caffeine but with fewer methyl groups.

    Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): Contains a different side chain but shares the xanthine core.

Uniqueness

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of a chlorophenoxy group, a hydroxypropyl chain, and a piperidinyl group. This unique structure imparts distinct chemical and biological properties, differentiating it from other purine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O4/c1-24-18-17(19(29)25(2)21(24)30)27(20(23-18)26-10-4-3-5-11-26)12-15(28)13-31-16-8-6-14(22)7-9-16/h6-9,15,28H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFDZKIMPKUUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(COC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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